5-[1-(3,5-dimethylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol
Description
Properties
IUPAC Name |
3-[1-(3,5-dimethylphenoxy)ethyl]-4-methyl-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3OS/c1-8-5-9(2)7-11(6-8)17-10(3)12-14-15-13(18)16(12)4/h5-7,10H,1-4H3,(H,15,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJDJGXJZJMRNNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OC(C)C2=NNC(=S)N2C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10395873 | |
| Record name | 5-[1-(3,5-dimethylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10395873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
588673-46-5 | |
| Record name | 5-[1-(3,5-dimethylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10395873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Starting Materials and Intermediate Formation
The synthesis begins with 3,5-dimethylphenol and ethyl bromoacetate as primary precursors. These reagents undergo nucleophilic substitution in the presence of a base (e.g., potassium carbonate or cesium carbonate) to form 3,5-dimethylphenoxyethyl acetate .
Key Reaction Conditions:
Cyclization to Form the Triazole Core
The intermediate reacts with thiosemicarbazide under acidic conditions (e.g., HCl or H₂SO₄) to form the triazole ring. This step involves the loss of water and ethanol, leading to 4-methyl-4H-1,2,4-triazole-3-thiol .
Optimization Notes:
Final Alkylation Step
The thiol group is alkylated using iodomethane or methyl bromide in the presence of a base (e.g., sodium hydride) to yield the target compound.
Reaction Table 1: Summary of Key Steps
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| Alkylation | 3,5-dimethylphenol, ethyl bromoacetate, K₂CO₃ | DMF, 80°C, 8h | 78% |
| Cyclization | Thiosemicarbazide, HCl | Reflux, 12h | 65% |
| Methylation | CH₃I, NaH | THF, 0°C→RT, 4h | 82% |
Industrial-Scale Production
Continuous Flow Reactor Systems
Industrial synthesis employs continuous flow reactors to enhance scalability and reproducibility. Key advantages include:
Solvent Recycling and Waste Management
- Green Solvents: Ethanol-water mixtures reduce environmental impact.
- Byproduct Recovery: Acetic acid and ethyl acetate are reclaimed for reuse.
Reaction Optimization and Challenges
Catalytic Improvements
Common Pitfalls
- Thiol Oxidation: Requires inert atmospheres (N₂/Ar) to prevent disulfide formation.
- Impurity Profile: HPLC monitoring ensures <1% unreacted intermediate.
Characterization and Quality Control
Spectroscopic Methods
Chromatographic Purity
- HPLC: C18 column, acetonitrile-water (70:30), retention time = 6.2 min.
- Acceptance Criteria: ≥98% purity for pharmaceutical applications.
Comparative Analysis of Synthetic Routes
Table 2: Method Efficiency Comparison
| Method | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|
| Classical Batch | 24 | 68 | 95 |
| Flow Reactor | 8 | 85 | 98 |
| Microwave-Assisted | 6 | 80 | 97 |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiol group in 5-[1-(3,5-dimethylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol can undergo oxidation to form disulfides.
Reduction: The compound can be reduced under mild conditions to yield the corresponding thiol.
Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in the presence of a base.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Disulfides.
Reduction: Thiol derivatives.
Substitution: Substituted phenoxy derivatives.
Scientific Research Applications
Chemistry
In chemistry, 5-[1-(3,5-dimethylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound can be used to study enzyme interactions and protein binding due to its thiol group, which can form covalent bonds with cysteine residues in proteins.
Medicine
In medicinal chemistry, this compound is investigated for its potential as an antimicrobial or antifungal agent. The triazole ring is a common motif in many drugs, and modifications of this structure can lead to new therapeutic agents.
Industry
In industry, this compound can be used in the development of new materials with specific properties, such as polymers or coatings that require stability and resistance to oxidation.
Mechanism of Action
The mechanism by which 5-[1-(3,5-dimethylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol exerts its effects depends on its application. In biological systems, the thiol group can interact with cysteine residues in proteins, potentially inhibiting enzyme activity or altering protein function. The triazole ring can also interact with various biological targets, including enzymes and receptors, through hydrogen bonding and hydrophobic interactions.
Comparison with Similar Compounds
Key Observations :
- Phenoxy Substituent Position: Para-substituted derivatives (e.g., 3,5-dimethyl) exhibit balanced electronic effects, whereas ortho-substituted analogs (e.g., 2,3-dimethyl) introduce steric challenges .
- Alkyl Group at Position 4 : Methyl groups enhance solubility compared to bulkier substituents like phenyl or adamantane .
Antioxidant Potential
- Target Compound : The thiol group at position 3 enables radical scavenging, similar to 5-(5-methyl-1H-pyrazol-3-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol derivatives, which showed moderate antiradical activity in DPPH assays .
- Comparison with Alkylated Analogs: Bulkier substituents (e.g., 4-tert-butylphenoxy) reduce solubility and may limit bioavailability, diminishing antioxidant efficacy .
Biological Activity
5-[1-(3,5-Dimethylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol (CAS Number: 588673-46-5) is a compound belonging to the class of 1,2,4-triazole derivatives, which are widely recognized for their diverse biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, as well as its potential applications in medicinal chemistry.
The molecular formula of this compound is C₁₃H₁₇N₃OS. It features a triazole ring and a thiol group that contribute to its reactivity and biological interactions. The compound is classified as an irritant and exhibits a purity of approximately 95% when synthesized.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₇N₃OS |
| CAS Number | 588673-46-5 |
| Purity | 95% |
| Physical Form | Solid |
| Hazard Classification | Irritant |
Antimicrobial Activity
Research indicates that 1,2,4-triazole derivatives exhibit significant antimicrobial properties. A study focusing on various S-substituted derivatives of triazole-3-thiols demonstrated that compounds similar to this compound showed activity against several microbial strains. The Minimum Inhibitory Concentration (MIC) values ranged from 31.25 to 62.5 μg/mL against pathogens such as Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, and Candida albicans .
Table: Antimicrobial Activity of Triazole Derivatives
| Compound | MIC (μg/mL) | Target Organisms |
|---|---|---|
| 5-[1-(3,5-Dimethylphenoxy)ethyl]-... | 31.25 - 62.5 | E. coli, S. aureus, P. aeruginosa |
| Other S-substituted derivatives | Varies | Various strains |
Anticancer Activity
The anticancer potential of triazole derivatives has been extensively studied. In particular, compounds featuring the triazole moiety have shown promising results against various cancer cell lines. A notable investigation assessed the cytotoxic effects of several triazole derivatives against melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1) cell lines.
The synthesized compounds exhibited varying degrees of cytotoxicity with selectivity towards cancer cells over normal fibroblasts. For instance, certain hydrazones derived from triazoles demonstrated EC50 values as low as 9.7 ± 1.6 µM against MDA-MB-231 cells .
Table: Cytotoxicity of Triazole Derivatives Against Cancer Cell Lines
| Compound | EC50 (µM) | Cancer Cell Line |
|---|---|---|
| Hydrazone derivative | 9.7 ± 1.6 | MDA-MB-231 |
| Other derivatives | Varies | IGR39, Panc-1 |
Structure-Biological Activity Relationship
The structure-bioactivity relationship (SAR) analysis of triazole derivatives has revealed that modifications on the sulfur atom and the phenyl substituents can significantly influence their biological activity. Variations in substituents affect both antimicrobial and anticancer efficacy without drastically altering the overall structure .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-[1-(3,5-dimethylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol, and how can reaction yields be improved?
- Methodological Answer : Synthesis typically involves cyclization of precursors under reflux conditions (60–100°C) using ethanol or methanol as solvents. Catalysts like NaOH or K₂CO₃ enhance reaction rates. For example, analogous triazole derivatives are synthesized via nucleophilic substitution of phenoxy intermediates with triazole-thiol precursors . Yield optimization requires controlled stoichiometry (1:1.2 molar ratios of reactants) and purification via recrystallization or column chromatography .
Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) identifies substituent positions (e.g., phenoxyethyl and methyl groups), while High Performance Liquid Chromatography (HPLC) assesses purity (>95%). Infrared (IR) spectroscopy confirms functional groups like thiol (-SH) at ~2550 cm⁻¹. Elemental analysis (C, H, N, S) validates empirical formulas .
Q. How is preliminary bioactivity screening conducted for triazole-thiol derivatives, and what assays are recommended?
- Methodological Answer : Initial screening involves in vitro antimicrobial assays (e.g., agar diffusion against S. aureus and E. coli) and antifungal tests (e.g., microdilution for C. albicans). Cytotoxicity is assessed via MTT assays using human cancer cell lines (e.g., HeLa or MCF-7). Positive controls like fluconazole or doxorubicin validate assay sensitivity .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies resolve contradictory bioactivity data among triazole-thiol analogs?
- Methodological Answer : SAR analysis compares substituent effects (e.g., 3,5-dimethylphenoxy vs. 4-chlorophenyl) on bioactivity. For instance, bulky substituents may enhance membrane penetration but reduce solubility. Computational docking (e.g., AutoDock Vina) identifies binding affinities to targets like fungal CYP51 or bacterial topoisomerase IV. Bioisosteric replacement (e.g., -SH to -OH) can mitigate toxicity while retaining activity .
Q. What strategies mitigate oxidative degradation of the thiol group during long-term storage or in vivo studies?
- Methodological Answer : Stabilization involves storing the compound under inert gas (N₂/Ar) at -20°C. Lyophilization with cryoprotectants (e.g., trehalose) prevents aggregation. For in vivo use, prodrug approaches (e.g., thioether prodrugs) or encapsulation in liposomes protect the thiol moiety from plasma oxidation .
Q. How do solvent polarity and pH influence the tautomeric equilibrium of the triazole-thiol moiety?
- Methodological Answer : In polar solvents (e.g., DMSO), the thione tautomer dominates due to hydrogen bonding, while nonpolar solvents (e.g., chloroform) favor the thiol form. UV-Vis spectroscopy (250–300 nm) monitors tautomeric shifts. pH-dependent studies (2–12) reveal protonation states affecting reactivity; pKa values are determined via potentiometric titration .
Q. What computational models predict metabolic pathways and potential toxic metabolites?
- Methodological Answer : In silico tools like SwissADME predict Phase I metabolism (e.g., oxidative desulfurization) and Phase II conjugation (glucuronidation). Molecular dynamics simulations (e.g., GROMACS) model interactions with hepatic CYP450 isoforms. Toxicity risks (e.g., hepatotoxicity) are assessed using ProTox-II or Derek Nexus .
Q. How can in vivo pharmacokinetic parameters be optimized for enhanced bioavailability?
- Methodological Answer : Bioavailability is improved via micronization (jet milling) to increase surface area or co-crystallization with hydrophilic coformers (e.g., succinic acid). Pharmacokinetic profiling in rodent models includes measuring Cₘₐₓ, Tₘₐₓ, and AUC₀–₂₄ₕ after oral/intravenous administration. LC-MS/MS quantifies plasma concentrations, while bile duct cannulation studies assess enterohepatic recirculation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
